molecular formula C16H21N5O2 B1402133 ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379821-55-2

ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1402133
CAS RN: 1379821-55-2
M. Wt: 315.37 g/mol
InChI Key: AAGUYARKDJTBEN-CMDGGOBGSA-N
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Description

“Ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS number 1379821-55-2 . It’s used for testing and research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N5O2 . The InChI string, which represents the structure of the molecule, is InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3 .

Scientific Research Applications

Antibacterial Activity

Triazole and triazolo[1,5-a]pyrimidine derivatives, like the chemical , are investigated for their potential in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus. These compounds act as potent inhibitors of vital bacterial enzymes, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for broad-spectrum antibacterial agents against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Optical Sensors

Pyrimidine derivatives are notable for their applications in creating optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This research area explores various pyrimidine-based optical sensors developed up to 2020, highlighting their potential in biological and medicinal applications (Jindal & Kaur, 2021).

Radical Cyclizations in Synthesis

Research into the control of regiochemistry of radical cyclizations has significant implications for synthesizing physiologically active compounds. These studies shed light on how reaction conditions, such as temperature, can influence the outcomes of cyclization reactions, which are foundational in creating complex organic molecules with potential therapeutic applications (Ishibashi & Tamura, 2004).

Optoelectronic Materials

Quinazolines and pyrimidines are integral to the synthesis of optoelectronic materials. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). This area of research highlights the importance of these heterocycles in advancing materials science (Lipunova et al., 2018).

Novel Sedative Hypnotics

Triazolo[1,5-a]pyrimidine derivatives, like zaleplon, illustrate the chemical's relevance in developing novel sedative hypnotics. Zaleplon's mode of action, which involves interaction with the GABA_A receptor complex, showcases the potential of structurally similar compounds in treating insomnia and other sleep disorders with possibly fewer side effects compared to traditional treatments (Heydorn, 2000).

Safety and Hazards

This compound is intended for research and testing purposes only. It’s not meant to be used as a drug, food, or household item .

properties

IUPAC Name

ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUYARKDJTBEN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
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ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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